1-(3,5-Dichlorophenyl)-2-methyl-2-propanol

Description

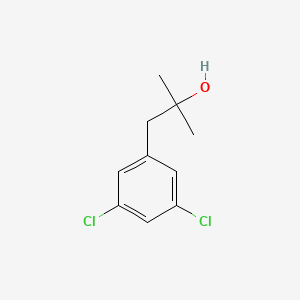

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol is a chlorinated aromatic alcohol characterized by a 3,5-dichlorophenyl group attached to a tertiary alcohol (2-methyl-2-propanol moiety). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and lipophilicity from the dichlorinated aromatic ring.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXSLRUVHXXXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene or chlorobenzene with appropriate reagents, followed by subsequent reduction and functional group transformations . The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including chlorination, reduction, and purification stages .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol serves as an intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions for producing specialty chemicals.

Biology

Research indicates potential antimicrobial and antifungal properties. Studies are ongoing to explore its biological activities and mechanisms of action, which may involve interaction with specific molecular targets.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a precursor in drug synthesis. Its potential use in developing smoking cessation aids and antidepressants has been noted in recent research .

Industry

In industrial applications, this compound is used in:

- Cosmetic formulations : It acts as a solvent and fragrance ingredient.

- Cleaning products : Its properties make it suitable for use in household cleaners.

- Resins and polymers : The compound is involved in manufacturing processes for various materials .

Comparison of Applications

| Application Area | Specific Uses | Example Products |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Specialty chemicals |

| Biology | Antimicrobial agent | Potential pharmaceuticals |

| Medicine | Drug precursor | Smoking cessation aids |

| Industry | Solvent in cosmetics | Cleaning agents, resins |

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations. This suggests potential for development into antimicrobial agents.

Case Study 2: Industrial Use in Cosmetics

The compound has been incorporated into cosmetic formulations due to its solvent properties. Regulatory assessments indicate safe usage levels up to 5% in products like deodorants and hair sprays. The chemical's effectiveness as a fragrance component enhances product appeal while maintaining safety standards .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dichlorophenyl)-2-methyl-2-propanol with analogous compounds, focusing on structural variations, functional groups, and inferred properties.

1-(3,5-Dichlorophenyl)-propan-1-one

- Structure : Features a ketone group instead of a tertiary alcohol.

- Key Differences :

- The absence of a hydroxyl group reduces polarity, increasing lipophilicity.

- Ketones generally exhibit higher chemical stability compared to alcohols under acidic or oxidative conditions.

- Applications: Propanone derivatives are often intermediates in synthesizing pesticides or pharmaceuticals due to their reactivity in nucleophilic additions .

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

- Structure : Contains an additional hydroxyl group on the aromatic ring (4-position) alongside a ketone.

- Key Differences: The para-hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This dual-functionalized structure may exhibit dual reactivity (e.g., in electrophilic aromatic substitution or keto-enol tautomerism).

- Applications : Such derivatives are explored in bioactive molecule synthesis, particularly in antifungal or herbicidal agents .

Ethyl (3,5-Dichlorophenyl)(difluoro)acetate

- Structure : Replaces the alcohol with an ester group and introduces difluoro substitution.

- Key Differences: Fluorine atoms increase electronegativity and metabolic stability compared to chlorine.

- Applications : Fluorinated esters are common in agrochemicals for enhanced environmental persistence and target specificity .

1-(3,5-Dichlorophenyl)-1,1-difluoropropane

- Structure : Features a propane backbone with two fluorine atoms at the 1-position.

- The absence of polar functional groups renders this compound highly lipophilic.

- Applications : Such compounds are used as building blocks in fluorinated surfactants or inhalation anesthetics .

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Structure : Incorporates a pyrrole ring fused to the dichlorophenyl group and an aldehyde functional group.

- Aldehydes are highly reactive, enabling participation in condensation or Schiff base formation.

- Applications : Pyrrole-aldehyde hybrids are studied in antimicrobial and anticancer drug discovery .

Research Findings and Implications

- Fluorination vs. Chlorination : Fluorinated analogs (e.g., difluoroacetate derivatives) demonstrate superior metabolic stability and environmental persistence compared to chlorinated alcohols, making them preferable in long-acting agrochemicals .

- Functional Group Reactivity : Alcohols (target compound) are more hydrophilic and prone to oxidation, whereas ketones and esters offer broader synthetic utility .

- Biological Activity : The presence of heterocycles (e.g., pyrrole) in dichlorophenyl derivatives correlates with enhanced antimicrobial activity, as seen in pyrrole-carbaldehyde compounds .

Biological Activity

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol is a compound of significant interest in medicinal chemistry and biological research due to its potential antimicrobial and antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a tertiary alcohol functional group. The chemical formula can be represented as C10H12Cl2O, highlighting its dichlorinated aromatic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It has been suggested that this compound can bind to certain receptors, influencing signal transduction pathways that are crucial for cellular communication and function.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes findings from recent studies:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

These results suggest that the compound has potential applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

- Study on Antibacterial Activity : A study conducted in 2020 evaluated the antibacterial efficacy of several compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of MRSA, highlighting its potential as a therapeutic agent against resistant bacterial infections .

- Fungal Inhibition : Another investigation focused on the antifungal properties of the compound against Candida species. The study found that it exhibited potent activity, with MIC values comparable to established antifungal agents, suggesting its utility in clinical settings.

Toxicological Profile

While exploring the biological activities, it is also crucial to assess the safety profile of this compound. Toxicological assessments have indicated:

- No observed adverse effect level (NOAEL) : Studies in rodents have established a NOAEL at specific concentrations, indicating a relatively safe profile at lower doses. However, higher doses resulted in renal toxicity and other adverse effects .

- Genotoxicity : The compound has been tested for mutagenic potential and was found not to exhibit significant genotoxic effects in standard assays .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identification methods for 1-(3,5-Dichlorophenyl)-2-methyl-2-propanol?

- Answer : The compound features a dichlorophenyl group (3,5-substitution) and a tertiary alcohol moiety. Key identification methods include:

- NMR Spectroscopy : -NMR would show distinct signals for the methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). -NMR would confirm the quaternary carbon adjacent to the hydroxyl group.

- Mass Spectrometry (MS) : A molecular ion peak at m/z ~220–222 (accounting for chlorine isotopes) is expected. Fragmentation patterns would highlight loss of water (-18 Da) or cleavage of the dichlorophenyl group.

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the 3,5-dichloro substituents .

Q. What are common synthetic routes for this compound?

- Answer : A typical method involves:

Grignard Reaction : Reacting 3,5-dichlorophenylmagnesium bromide with 2-methyl-2-propanone to form the tertiary alcohol.

Acid Workup : Hydrolysis under acidic conditions (e.g., dilute HCl) yields the final product.

- Key Considerations : Use anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Answer :

- Temperature Control : Maintain Grignard reagent stability at 0–5°C during addition.

- Solvent Selection : Use THF for better solubility of aromatic intermediates.

- Catalysis : Introduce catalytic iodine (0.1–0.5 mol%) to enhance reactivity of the ketone substrate.

- Yield Tracking : Compare yields under varying conditions (e.g., 45–50°C in DMSO vs. room temperature in THF) using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Answer : Contradictions may arise from:

- Dynamic Stereochemistry : The tertiary alcohol’s hydroxyl group may engage in hydrogen bonding, causing signal broadening. Use deuterated DMSO as a solvent to stabilize conformers.

- Impurity Analysis : Employ high-resolution MS or 2D NMR (e.g., COSY, HSQC) to distinguish between the target compound and byproducts (e.g., dehydration products).

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What advanced analytical techniques are recommended for studying the compound’s stability under varying pH conditions?

- Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via:

- UPLC-MS : Quantify parent compound loss and identify degradation products.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions.

- Solid-State Stability : Perform DSC/TGA to assess thermal decomposition pathways .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states for SN2 reactions.

- InChI Key Validation : Cross-reference computed properties (e.g., dipole moment, polar surface area) with experimental data from PubChem .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Data | Reference |

|---|---|---|

| -NMR | δ 1.45 (s, 6H, CH3), δ 7.35 (s, 2H, Ar-H) | |

| HRMS | [M+H]+: 221.0245 (C10H11Cl2O) | |

| IR | ν 3450 cm⁻¹ (O-H stretch) |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | THF (anhydrous) | 15% |

| Temperature | 0–5°C (Grignard addition) | 20% |

| Catalyst | Iodine (0.3 mol%) | 10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.